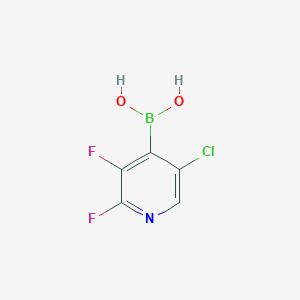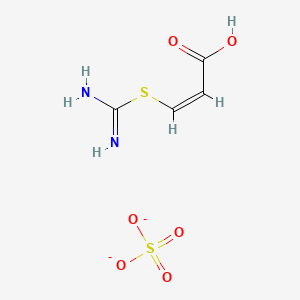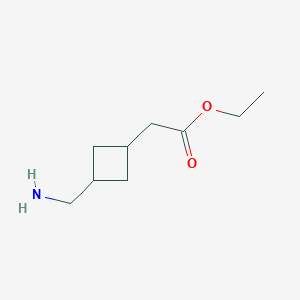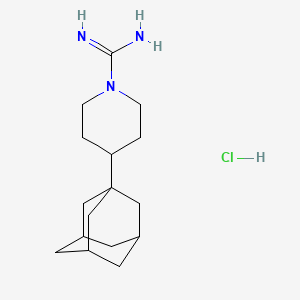
4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride is a synthetic compound with a molecular formula of C16H28ClN3 and a molecular weight of 297.87 . This compound is characterized by the presence of an adamantane group, a piperidine ring, and a carboximidamide group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride typically involves the following steps:
Formation of Adamantane Derivative: The initial step involves the preparation of an adamantane derivative.
Addition of Piperidine: The next step involves the addition of piperidine to the adamantane derivative. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Formation of Carboximidamide Group: The final step involves the introduction of the carboximidamide group to the piperidine-adamantane compound. This can be achieved through the reaction of the intermediate with appropriate reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while reduction may produce reduced piperidine compounds.
Scientific Research Applications
4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Biology: It is used in the study of biological systems and as a potential bioactive compound.
Industry: It is used in the production of high-energy fuels, oils, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to Receptors: The compound may bind to specific receptors in biological systems, leading to a cascade of biochemical reactions.
Modulation of Enzymes: It may modulate the activity of enzymes involved in various metabolic pathways.
Interaction with Cellular Components: The compound may interact with cellular components such as proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
Adamantane Derivatives: Compounds like 1,3-dehydroadamantane and 4-(2-adamantylidene)naphthalene-1(4H)-one share structural similarities with this compound.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine hydrochloride, exhibit similar chemical properties.
Carboximidamide Compounds: Other carboximidamide compounds, such as guanidine derivatives, share functional group similarities.
The uniqueness of this compound lies in its combination of the adamantane, piperidine, and carboximidamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H28ClN3 |
|---|---|
Molecular Weight |
297.9 g/mol |
IUPAC Name |
4-(1-adamantyl)piperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C16H27N3.ClH/c17-15(18)19-3-1-14(2-4-19)16-8-11-5-12(9-16)7-13(6-11)10-16;/h11-14H,1-10H2,(H3,17,18);1H |
InChI Key |
OCZXZPFUZMURRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C23CC4CC(C2)CC(C4)C3)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753477.png)
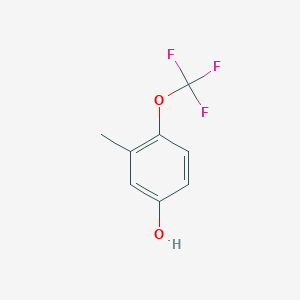
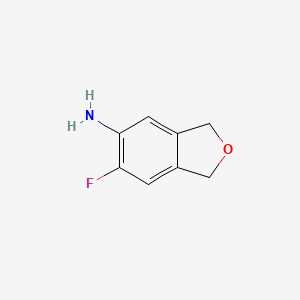
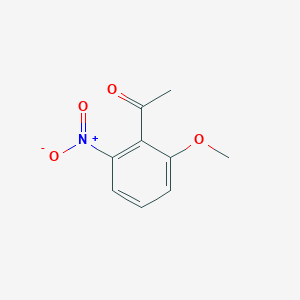
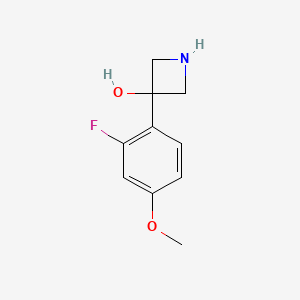
![(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B11753498.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11753504.png)
![2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11753513.png)

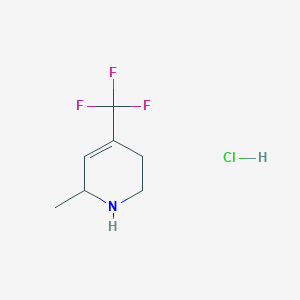
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
